molecular formula C18H23N5OS B4496141 3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4496141
M. Wt: 357.5 g/mol
InChI Key: VORZQGCUKZVKHX-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features a 4-ethoxyphenyl group at position 6 and an azepan-1-ylmethyl (7-membered cyclic amine) substituent at position 2.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-2-24-15-9-7-14(8-10-15)17-21-23-16(19-20-18(23)25-17)13-22-11-5-3-4-6-12-22/h7-10H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORZQGCUKZVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-ethoxybenzaldehyde with azepane and thiosemicarbazide under reflux conditions. The resulting intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the desired triazolothiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 4. Key analogues include:

Compound Name Position 3 Substituent Position 6 Substituent Yield (%) Melting Point (°C) Key References
Target Compound Azepan-1-ylmethyl 4-Ethoxyphenyl - -
3-(2,4-Dichlorophenyl)-6-(azepan-1-ylmethyl) Azepan-1-ylmethyl 2,4-Dichlorophenyl - -
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl 2-Chloro-6-fluorophenyl - -
3-(4-Methoxyphenyl)-6-(1H-indol-3-yl) 4-Methoxyphenyl 1H-Indol-3-yl 73 192–194
3-(3-Chlorophenyl)-6-aryl derivatives 3-Chlorophenyl Varied aryl groups 63–75 151–203
3-(5-Methyl-3-isoxazolyl)-6-(azepan-1-ylmethyl) Azepan-1-ylmethyl 5-Methyl-3-isoxazolyl - -

Key Observations :

  • Azepane vs.
  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound is bulkier and more lipophilic than the 4-methoxyphenyl group in compound 5b , which may influence solubility and receptor binding.
Anticancer Activity
  • Bcl-2 Inhibition : Indole-containing derivatives (e.g., 5a–l in ) showed Bcl-2-targeted anticancer activity, with IC50 values in the micromolar range .
  • COX-1/2 Inhibition : Adamantyl derivatives () exhibited selective COX-2 inhibition, highlighting the role of bulky substituents in anti-inflammatory activity .
Anti-Inflammatory Activity
  • p38 MAPK Inhibition: The hit compound 3-(2-chlorophenyl)-6-(4-methoxy-phenoxymethyl) () demonstrated sub-micromolar inhibition, suggesting that electron-donating groups enhance target affinity .
Antimicrobial Activity
  • Chlorophenyl Derivatives : 3-(3-Chlorophenyl)-6-aryl compounds () displayed broad-spectrum antimicrobial activity, with MIC values comparable to standard drugs .

Structure-Activity Relationships (SAR)

  • Position 3 :
    • Azepane and adamantyl groups improve pharmacokinetic properties via enhanced lipophilicity and target engagement .
    • Electron-withdrawing groups (e.g., halogens) increase electrophilicity but may reduce metabolic stability .
  • Position 6: Aryl groups with electron-donating substituents (e.g., ethoxy, methoxy) enhance solubility and receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(Azepan-1-ylmethyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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